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molecular formula C10H16O4 B8326117 Methylenemalonic acid ethyl tert-butyl ester

Methylenemalonic acid ethyl tert-butyl ester

Cat. No. B8326117
M. Wt: 200.23 g/mol
InChI Key: MXEZPCPNBQZOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04914226

Procedure details

This compound employed as the starting material in example 7 is prepared as follows: 10% NaOH (2 drops) is added to malonic acid tert-butyl ethyl ester (20 g). Aqueous 40% formaldehyde (15 ml) is then added very slowly thereto while keeping the temperature of the reaction mixture ≤5° C. and the pH at about 8.5 by means of 10% NaOH. The reaction mixture is then stirred at room temperature for 24 hours. The resulting reaction mixture is acidified by the addition of few drops of glacial acetic acid and charged, together with Cu(CH3COO)2, into a suitable distilling apparatus.
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Cu(CH3COO)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[CH2:5][C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH3:2].[CH2:14]=O.[OH-].[Na+]>[OH-].[Na+].C(O)(=O)C>[C:9]([O:8][C:6](=[O:7])[C:5](=[CH2:14])[C:4]([O:3][CH2:1][CH3:2])=[O:13])([CH3:12])([CH3:11])[CH3:10] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Cu(CH3COO)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
C(C)OC(CC(=O)OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction mixture ≤5° C.
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C)(C)(C)OC(C(C(=O)OCC)=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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